
2,4-Dichlorobenzoyl chloride
Overview
Description
2,4-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is widely used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C7H4Cl2COOH+SOCl2→C7H3Cl3COCl+SO2+HCl
Another method involves the catalytic reaction of 2,4-dichlorobenzotrichloride with carboxylic acid in the presence of a catalyst such as iron trichloride (FeCl3) at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is typically produced using the catalytic method mentioned above due to its higher yield and cleaner production environment. The process involves the reaction of 2,4-dichlorobenzotrichloride with carboxylic acid, followed by distillation to obtain the pure product .
Chemical Reactions Analysis
Hydrolysis and Formation of Carboxylic Acid Derivatives
2,4-Dichlorobenzoyl chloride reacts readily with water via hydrolysis to form 2,4-dichlorobenzoic acid, releasing hydrogen chloride (HCl). This reaction is rapid and exothermic, requiring controlled conditions to prevent violent decomposition . Industrially, hydrolysis is conducted at 110–120°C with trace catalysts like FeCl₃ to enhance reaction efficiency .
Example Reaction:
Nucleophilic Acyl Substitution Reactions
This compound is highly reactive in nucleophilic acyl substitution, forming derivatives such as amides, esters, and thioureas:
With Amines
Reaction with phenylthiourea in the presence of triethylamine yields N-(2,4-dichlorobenzoyl)-N’-phenylthiourea via a two-step mechanism:
- Nucleophilic attack by the amine on the carbonyl carbon.
- Elimination of chloride, stabilized by triethylamine .
Key Data:
- Yield: 34% under reflux (8 hours) .
- Characterization: IR peaks at 3168 cm⁻¹ (N–H) and 1686 cm⁻¹ (C=O), with NMR signals at 9.46 and 12.29 ppm for thiourea protons .
With Alcohols
Reaction with methanol or ethanol produces esters (e.g., methyl 2,4-dichlorobenzoate). These reactions are typically conducted in anhydrous solvents to avoid competing hydrolysis .
Solvolysis in Weakly Nucleophilic Media
In formic acid or acetic acid, this compound undergoes solvolysis via an acylium ion intermediate. Kinetic studies reveal:
Solvent | Temperature (°C) | Rate Constant (k/s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
---|---|---|---|---|
Formic acid | 25 | 14.9 | -14.2 | |
Acetic acid | 25 | – | – |
The slower rate in acetic acid highlights its weaker nucleophilicity. Hammett correlations (ρ = 2.2) confirm the electron-withdrawing effect of the 2,4-dichloro substituents accelerates solvolysis .
Friedel-Crafts Acylation
The acylium ion generated during solvolysis participates in Friedel-Crafts reactions. For example, in hexafluoroisopropanol, it reacts with 1,3,5-trimethoxybenzene to form aryl ketones .
Mechanism:
- Formation of acylium ion ().
- Electrophilic attack on the aromatic ring.
Radical Reactions and Peroxide Formation
Under thermal or photolytic conditions, this compound generates radicals. Reaction with n-pentadecane produces crosslinked hydrocarbons via radical chain mechanisms . Additionally, it reacts with hydrogen peroxide to form 2,4-dichlorobenzoyl peroxide, a radical initiator .
Reactivity with Carboxylic Acids
In the presence of Lewis acids (e.g., AlCl₃), it exchanges chloride with carboxylic acids to form mixed anhydrides. For example:
Industrial Application:
Hazardous Decomposition
At high temperatures (>150°C), decomposition releases toxic gases (phosgene, HCl) and carbon monoxide .
Scientific Research Applications
Chemical Synthesis
1.1 Intermediate in Organic Synthesis
2,4-Dichlorobenzoyl chloride is primarily used as an acylating agent in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals. For instance, it can be employed in the synthesis of biaryls through Suzuki coupling reactions, which are crucial for developing complex organic molecules .
1.2 Synthesis of Biologically Active Compounds
The compound has been shown to activate the PPARgamma receptor, which is involved in lipid metabolism and glucose homeostasis. This activation occurs through a reductive dehalogenation process involving 2,4-dichlorobenzoic acid and its derivatives . Such properties make it significant in medicinal chemistry.
Agricultural Chemistry
2.1 Herbicide Development
this compound is utilized in the synthesis of herbicides. Its derivatives can inhibit specific enzymes involved in plant growth, making them effective as herbicides. This application is particularly relevant in developing selective herbicides that target specific weed species without harming crops .
Pharmaceutical Applications
3.1 Synthesis of Pharmaceutical Intermediates
The compound plays a critical role in synthesizing various pharmaceutical intermediates. It is involved in producing compounds that exhibit anti-inflammatory and anti-cancer properties. For example, it can be used to synthesize chlorinated benzoyl compounds that have shown therapeutic effects against certain diseases .
3.2 Case Study: Synthesis of Anticancer Agents
Research has demonstrated that this compound can be converted into active pharmaceutical ingredients (APIs) for anticancer drugs. In one study, derivatives synthesized from this compound exhibited significant cytotoxic activity against cancer cell lines .
Methodologies for Synthesis
4.1 Synthetic Routes
The synthesis of this compound can be achieved through several methods:
- Chlorination of 2,4-Dichlorotoluene : This method involves chlorination reactions to produce 2,4-dichlorotrichlorotoluene followed by hydrolysis to yield the desired product.
- Acyl Chlorination : The reaction between 2,4-dichlorobenzoic acid and acyl chlorinating agents such as thionyl chloride leads to the formation of this compound .
Mechanism of Action
The mechanism of action of 2,4-dichlorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In biological systems, it can inhibit enzymes by acylating active site residues, leading to the inactivation of the enzyme .
Comparison with Similar Compounds
- 2,3-Dichlorobenzoyl chloride
- 2,5-Dichlorobenzoyl chloride
- 2,6-Dichlorobenzoyl chloride
- Benzoyl chloride
Comparison: 2,4-Dichlorobenzoyl chloride is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of products it forms. For example, 2,3-dichlorobenzoyl chloride and 2,5-dichlorobenzoyl chloride have different reactivity patterns due to the different positions of the chlorine atoms on the benzene ring. This positional difference affects the steric and electronic properties of the compound, leading to variations in their chemical behavior and applications .
Biological Activity
2,4-Dichlorobenzoyl chloride (CAS Number: 89-75-8) is an important organic compound utilized as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its biological activity has garnered attention due to its potential applications in herbicides and other chemical processes. This article explores the biological activities associated with this compound, supported by data tables and recent research findings.
- Molecular Formula : C₇H₃Cl₃O
- Melting Point : 16-18 °C
- Boiling Point : 150 °C at 34 mmHg
- Appearance : Colorless to pale yellow liquid or solid
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the fields of agriculture and medicinal chemistry. Its primary uses include:
- Herbicide Development : It is a precursor in the synthesis of herbicides that inhibit specific biochemical pathways in plants.
- Pharmaceutical Intermediates : Used in the synthesis of various bioactive compounds, including those with antimicrobial properties.
The biological activity of this compound can be attributed to its ability to interact with different biological targets:
- Inhibition of Growth in Pathogens : Research has shown that derivatives synthesized from this compound exhibit antibacterial and antifungal activities. For instance, compounds derived from this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Plant Growth Regulation : As a component in herbicide formulations, it functions by disrupting plant growth through inhibition of specific enzymes involved in amino acid biosynthesis .
Case Study 1: Antimicrobial Activity
A study focused on synthesizing novel 1,2,4-triazolium derivatives using this compound demonstrated significant antibacterial and antifungal properties. The compounds were evaluated against several pathogens, showing effective growth inhibition .
Case Study 2: Herbicidal Activity
In agricultural research, this compound was utilized to develop herbicides that target specific metabolic pathways in weeds. The effectiveness of these herbicides was assessed through field trials, indicating a marked reduction in weed biomass compared to untreated controls .
Research Findings
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2,4-dichlorobenzoyl chloride, and how do they influence experimental design?
- Answer: The compound (C₇H₃Cl₃O, MW 209.46) has a boiling point of 150°C at 34 mmHg, a melting point of 16–18°C, and a density of 1.494 g/mL at 25°C . Its high reactivity as an acylating agent necessitates anhydrous conditions and inert atmospheres (e.g., nitrogen) during synthesis. The low melting point requires temperature-controlled storage (<20°C) to prevent decomposition. Corrosivity mandates the use of glass or PTFE-lined reactors and avoidance of moisture-sensitive equipment .
Q. What safety protocols are critical when handling this compound?
- Answer: Use impervious gloves (nitrile or neoprene), sealed goggles, and protective clothing to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors. In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Waste must be neutralized with alkaline solutions (e.g., sodium bicarbonate) before disposal via certified hazardous waste services .
Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?
- Answer:
- FTIR : Confirms the presence of carbonyl (C=O, ~1770 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches.
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.4–8.2 ppm), and the carbonyl carbon resonates at ~165 ppm.
- X-ray crystallography : Resolves substituent positions on the benzene ring and dihedral angles in derivatives (e.g., thiourea analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives via Schotten-Baumann reactions?
- Answer: Key parameters include:
- Temperature : Start at 0–5°C to minimize side reactions, then reflux (e.g., 8 h at 80°C) for completion .
- Solvent : Use dry acetone or THF to maintain anhydrous conditions.
- Stoichiometry : A 1:1 molar ratio of this compound to nucleophiles (e.g., amines, thioureas) ensures high yields. Monitor progress via TLC (hexane:ethyl acetate, 3:1) .
Q. How do synthetic routes for this compound compare in yield and scalability?
- Answer:
- Photo-chlorination of 2,4-dichlorotoluene : Achieves >90% yield but requires UV light and specialized reactors .
- Hydrolysis of trichloromethyl intermediates : Lower yield (~63%) but suitable for lab-scale synthesis with standard glassware .
- Trade-offs: Industrial-scale processes prioritize cost and safety (e.g., avoiding Cl₂ gas), while lab methods focus on purity .
Q. How can molecular docking studies validate the anticancer activity of 2,4-dichlorobenzoyl thiourea derivatives?
- Answer:
- Target selection : Dock derivatives (e.g., Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron(III)) against ribonucleotide reductase (RNR), a cancer therapy target.
- Software : Use AutoDock Vina to calculate binding affinities (ΔG). Lower ΔG values (e.g., −9.2 kcal/mol) indicate stronger inhibition than reference drugs like hydroxyurea (−7.1 kcal/mol) .
- Validation : Cross-check with in vitro cytotoxicity assays (e.g., MTT on MCF-7 cells) .
Q. What strategies resolve contradictions in reported yields for this compound-mediated reactions?
- Answer: Discrepancies often arise from:
- Purity of reagents : Use HPLC-grade solvents and sublimed this compound (≥98%) .
- Catalyst effects : Additives like DMAP (4-dimethylaminopyridine) can accelerate acylation by 30–40% .
- Workup protocols : Extract products with ethyl acetate (3×) and dry over MgSO₄ to recover >95% of the product .
Q. How can this compound be utilized in designing GlyT1 inhibitors?
- Answer:
- Benzoylation : React with piperidin-4-yl derivatives to form N-(2,4-dichlorobenzoyl)-N’-(substituted)benzamides.
- Suzuki coupling : Couple with aryl boronic acids to create biphenyl analogs for SAR studies.
- In vitro testing : Assess IC₅₀ values using radioligand binding assays (³H-glycine uptake in HEK293 cells) .
Q. Methodological Notes
- Synthesis Optimization : Always compare time-vs-yield curves (e.g., 30 min vs 8 h reflux) to identify kinetic bottlenecks .
- Safety Compliance : Follow OSHA and REACH guidelines for corrosive substances, including spill kits and emergency showers .
- Data Reproducibility : Report reaction conditions (solvent purity, stir rate, humidity) in detail to enable cross-lab validation .
Properties
IUPAC Name |
2,4-dichlorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOCVKWBUWKBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052603 | |
Record name | 2,4-Dichlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid or liquid; mp = 21 deg C; [Acros Organics MSDS] | |
Record name | 2,4-Dichlorobenzoyl chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19467 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
89-75-8 | |
Record name | 2,4-Dichlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 2,4-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl chloride, 2,4-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dichlorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dichlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.761 | |
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Retrosynthesis Analysis
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